6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Fluorination: Introduction of the fluorine atom at the 6th position of the benzofuran ring. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group is introduced at the 2nd position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the fluorine atom, resulting in different biological activities and chemical properties.
6-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2,3-Dihydro-2-methylbenzofuran:
Uniqueness
The presence of both fluorine and amine groups in 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine imparts unique electronic and steric properties, making it distinct from other benzofuran derivatives. These features contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10FNO/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5,9H,11H2,1H3 |
InChI Key |
BQUBNPVVUSEMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C=C2)F)N |
Origin of Product |
United States |
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